

# Technical Guide to 2-Amino-2,3-dimethylbutyramide (CAS No. 40963-14-2)

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## Compound of Interest

Compound Name: 2-Amino-2,3-dimethylbutyramide

Cat. No.: B041022

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This technical guide provides a comprehensive overview of **2-Amino-2,3-dimethylbutyramide**, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its primary application in the synthesis of imidazolinone herbicides. A significant focus is placed on presenting quantitative data in a structured format and providing detailed experimental methodologies.

## Physicochemical and Spectroscopic Data

**2-Amino-2,3-dimethylbutyramide** is a white to off-white crystalline solid.<sup>[1]</sup> It is soluble in water and possesses a faint amine-like odor.<sup>[1]</sup> The compound is primarily utilized as an intermediate in the production of agrochemicals and in pharmaceutical research.<sup>[1]</sup>

Table 1: Physicochemical Properties of **2-Amino-2,3-dimethylbutyramide**

Property	Value	Source
CAS Number	40963-14-2	[1]
Molecular Formula	C6H14N2O	[1]
Molecular Weight	130.19 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	62-64 °C	ChemBK
Boiling Point	242.7 °C at 760 mmHg	Anhui Techchem Industrial Co.,Ltd.
Density	0.982 g/cm <sup>3</sup>	Anhui Techchem Industrial Co.,Ltd.
pKa	16.12 ± 0.50 (Predicted)	[1]
Solubility	Soluble in water, chloroform, and methanol	[1]

Table 2: Spectroscopic Data for **2-Amino-2,3-dimethylbutyramide**

Spectrum Type	Key Peaks/Signals	Source
<sup>1</sup> H NMR (500MHz, CDCl <sub>3</sub> )	δ 0.86 (3H, d, Me), 0.90 (3H, d, Me), 1.3 (3H, s, Me), 2.2 (1H, m, CH), 5.5 (1H, br s, NH), 7.4 (1H, br s, NH)	CN102776252A
FT-IR	3521/3372/1602 (νNH), 2973 (νCH), 1675 (acyl, νC=O), 1399 (νC-N), 708 (amino, νNH)	CN102776252A
ESI-MS	m/z 283 (100%, [2M+Na] <sup>+</sup> ), 261 (82, [2M+H] <sup>+</sup> ), 131 (6.4, M <sup>+</sup> )	CN102776252A

# Synthesis of 2-Amino-2,3-dimethylbutyramide

**2-Amino-2,3-dimethylbutyramide** is primarily synthesized from 2-Amino-2,3-dimethylbutyronitrile. Two main synthetic routes are employed: chemical hydrolysis and enzymatic conversion.

## Chemical Synthesis via Acid Hydrolysis

This method involves the hydration of the nitrile group using a strong acid, followed by neutralization.

Experimental Protocol:

- **Reaction Setup:** In a reaction flask equipped with a stirrer and a cooling system (ice-acetone bath), add 29.7 ml of concentrated sulfuric acid.
- **Substrate Addition:** Slowly add 11.8 g of (-)-2-Amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.
- **Heating:** After the addition is complete, gradually heat the mixture to 100°C and maintain this temperature for one hour.
- **Cooling and Neutralization:** Cool the reaction mixture back down using the ice-acetone bath. Carefully add 85 ml of concentrated ammonium hydroxide to neutralize the mixture, keeping the temperature below 75°C.
- **Extraction:** Extract the aqueous mixture five times with methylene chloride.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator. The resulting crude product can be further purified by crystallization. This process typically yields around 81.7% of **2-Amino-2,3-dimethylbutyramide**.

## Enzymatic Synthesis

A more environmentally friendly approach utilizes nitrile hydratase enzymes from microorganisms to catalyze the hydration of the nitrile.

Experimental Protocol (using *Rhodococcus boritolerans*):

- **Biocatalyst Preparation:** Cultivate *Rhodococcus boritolerans* (CCTCC M 208108) in a suitable medium to produce nitrile hydratase. Harvest the cells via centrifugation and wash them with a buffer solution.
- **Reaction System:** The reaction can be carried out in an aqueous or a biphasic system. For a biphasic system, a mixture of n-hexane and water (e.g., 30/70 v/v) can be used to reduce substrate and product inhibition.
- **Reaction Conditions:** Suspend the wet cells in a buffer solution with a pH between 6.0 and 10.0. The optimal reaction temperature is around 10°C to overcome inhibition by cyanide dissociated from the substrate.
- **Substrate Addition:** Add 2-Amino-2,3-dimethylbutyronitrile to a final concentration of 0.03 - 0.3 M. A fed-batch approach can be employed to maintain a low substrate concentration and minimize enzyme inhibition.
- **Monitoring and Work-up:** Monitor the conversion of the nitrile to the amide using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product can be separated and purified. This method has been shown to achieve a yield of up to 91%.<sup>[2]</sup>

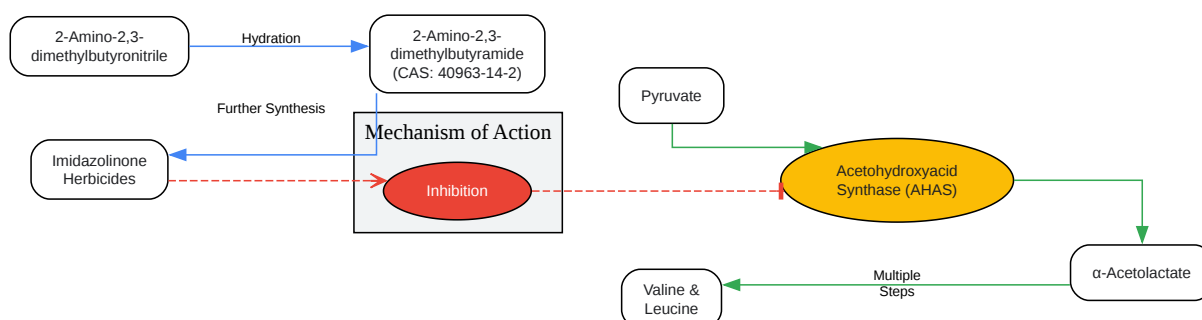
Table 3: Comparison of Synthesis Methods

Parameter	Chemical Synthesis	Enzymatic Synthesis ( <i>R. boritolerans</i> )
Starting Material	(-)-2-Amino-2,3-dimethylbutyronitrile	2-Amino-2,3-dimethylbutyronitrile
Key Reagent/Catalyst	Concentrated Sulfuric Acid	Whole cells of <i>Rhodococcus boritolerans</i>
Reaction Temperature	0°C to 100°C	10°C
Reaction pH	Strongly Acidic, then Basic	Alkaline (up to 9.3)
Yield	~81.7%	Up to 91% <sup>[2]</sup>

## Application in Herbicide Synthesis and Downstream Biological Pathway

While there is no evidence of **2-Amino-2,3-dimethylbutyramide** being directly involved in signaling pathways, its primary role is as a crucial intermediate in the synthesis of imidazolinone herbicides.[3] These herbicides, such as imazapyr and imazethapyr, are potent, broad-spectrum weed killers.[4][5]

The mechanism of action of imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[4][6] AHAS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4] By inhibiting this enzyme, the herbicide effectively blocks the production of these essential amino acids, leading to the death of the plant.[4]



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Caption: Synthesis of Imidazolinone Herbicides and Their Mechanism of Action.

## Toxicological Profile

The toxicological data for **2-Amino-2,3-dimethylbutyramide** is limited. It is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[1] There is currently no evidence to suggest that the compound is carcinogenic.[1] Standard laboratory

safety precautions, including the use of personal protective equipment, are recommended when handling this chemical.

## Conclusion

**2-Amino-2,3-dimethylbutyramide**, identified by CAS number 40963-14-2, is a valuable chemical intermediate with well-established synthesis protocols. Its primary significance lies in its role as a precursor to the imidazolinone class of herbicides. While the compound itself does not appear to have a direct role in biological signaling, the downstream products derived from it have a clear and potent mechanism of action, inhibiting the biosynthesis of essential branched-chain amino acids in plants. This guide provides foundational technical information for professionals engaged in agrochemical and pharmaceutical research and development.

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